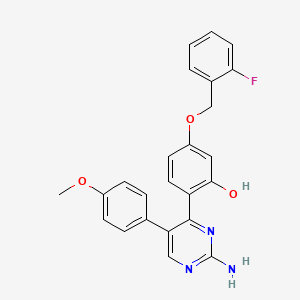

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol

Description

Chemical Structure and Properties The compound 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol (CAS: 850230-09-0) is a diaryl pyrimidine derivative with the molecular formula C₂₄H₂₀FN₃O₄ and a molecular weight of 433.44 g/mol . Its structure features a pyrimidine core substituted with a 4-methoxyphenyl group at position 5, an amino group at position 2, and a phenolic hydroxyl group substituted with a 2-fluorobenzyloxy moiety at position 5 of the benzene ring.

Safety guidelines emphasize handling precautions, including avoiding heat, sparks, and contact with children, as outlined in its material safety data sheet (MSDS) .

Properties

IUPAC Name |

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O3/c1-30-17-8-6-15(7-9-17)20-13-27-24(26)28-23(20)19-11-10-18(12-22(19)29)31-14-16-4-2-3-5-21(16)25/h2-13,29H,14H2,1H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNTXUSVJQKOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is a compound of significant interest in medicinal chemistry and drug design due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

The compound possesses the following chemical characteristics:

- Molecular Formula : C24H20FN3O

- Molecular Weight : 401.43 g/mol

- CAS Number : 877794-13-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the pyrimidine ring, followed by the introduction of amino and methoxyphenyl groups. The final step includes functionalizing the phenol ring with a fluorobenzyl ether group. Specific conditions such as catalysts, solvents, and temperatures are crucial for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play critical roles in cell signaling pathways.

- Receptor Modulation : It interacts with receptors involved in immune responses, potentially modulating pathways such as PD-1/PD-L1 interactions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain cancer cell lines. For instance, it has been tested for its effects on cell proliferation and apoptosis in various cancer models. The following table summarizes key findings from these studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | A549 (lung cancer) | 0.5 | Apoptosis induction |

| B | MCF7 (breast cancer) | 0.8 | Cell cycle arrest |

| C | HeLa (cervical cancer) | 0.3 | Inhibition of migration |

Case Studies

- Case Study on Lung Cancer : A study conducted on A549 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, attributed to increased apoptosis markers such as caspase activation and PARP cleavage.

- Immune Modulation : Another investigation focused on the immune-modulatory effects of the compound, demonstrating its ability to enhance T-cell activation in the presence of PD-L1, suggesting potential applications in immunotherapy .

Pharmacokinetics

Pharmacokinetic profiling indicates that the compound exhibits favorable absorption characteristics with moderate bioavailability. Its metabolism primarily occurs through hepatic pathways, and it shows a half-life suitable for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diaryl Pyrimidine Derivatives Targeting Viral Entry

Key analogs include:

- AP-NP (2-(2-Amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol): Binds to the S1 domain of the SARS-CoV-2 spike protein with a binding free energy of <−8 kcal/mol, inhibiting hACE2-S protein interaction .

- Target Compound : The 4-methoxyphenyl and 2-fluorobenzyloxy groups may enhance solubility compared to AP-NP’s naphthalene moiety, but computational binding data specific to this compound are absent in the evidence.

Table 1: Structural and Binding Comparison

Tubulin Polymerization Inhibitors

- Compound 97 (2-(2-Amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol): Exhibits potent tubulin inhibition (IC₅₀ = 0.79 μM) and antiproliferative activity (IC₅₀ = 16–62 nM against cancer cell lines) .

Physicochemical and Conformational Differences

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Features a fluorophenylamino group and methoxyphenylaminomethyl substitution. Intramolecular hydrogen bonding and dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) suggest conformational rigidity, which may differ from the target compound’s flexible 2-fluorobenzyloxy side chain .

- 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (): Non-planar pyrimidine ring with dihedral angles up to 69.57° between substituent planes. The target compound’s methoxy and fluorine substituents likely enhance polarity and solubility compared to this methyl-dominated analog .

Research Findings and Gaps

- Biological Activity : Tubulin inhibitors like Compound 97 highlight the importance of bulky aromatic substitutions (e.g., indolyl) for activity, suggesting the target compound’s 4-methoxyphenyl group may require optimization for comparable efficacy .

- Structural Optimization : and emphasize that substituent orientation (e.g., fluorine placement) and hydrogen-bonding capacity significantly influence bioavailability and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.